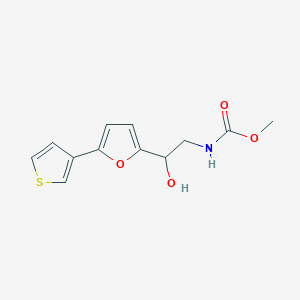

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate

Description

Introduction

Background and Significance in Medicinal Chemistry

Carbamates and heterocyclic hybrids have emerged as critical scaffolds in drug design due to their tunable pharmacokinetic properties and target selectivity. Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate integrates a carbamate group—a moiety known for enhancing metabolic stability and membrane permeability—with a fused furan-thiophene system. Thiophene, a sulfur-containing heterocycle, contributes to π-π stacking interactions and hydrogen bonding, while furan’s oxygen atom improves solubility and bioavailability. Such hybrids are increasingly explored for their dual capacity to interact with biological targets and exhibit semiconductor-like electronic properties, making them candidates for theranostic applications.

Structural Features and Classification

The compound’s structure (C₁₂H₁₃NO₄S, molecular weight 267.3 g/mol) features:

- Central 2-hydroxyethyl backbone : A stereogenic center with hydroxyl (-OH) and carbamate (-NHCOOCH₃) substituents.

- Furan-thiophene hybrid : A 5-(thiophen-3-yl)furan-2-yl group creating a conjugated π-system (Figure 1).

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-[2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl]carbamate |

| SMILES | COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O |

| Conformational Rigidity | Planar arrangement due to π-conjugation |

The stereochemistry at the hydroxyethyl carbon influences molecular reactivity, with computational models suggesting the (R)-enantiomer may exhibit superior thermodynamic stability.

Relationship to Other Carbamate Derivatives

Carbamates are derivatives of carbamic acid, widely utilized in pharmaceuticals for their hydrolytic stability and ability to act as prodrugs. Unlike simpler carbamates (e.g., methyl carbamate), this compound’s furan-thiophene moiety introduces:

- Enhanced electronic delocalization : Critical for interactions with aromatic residues in enzyme active sites.

- Dual hydrogen-bonding capacity : The furan oxygen and carbamate carbonyl enable simultaneous interactions with polar targets.

Compared to bis-carbamates, which contain two carbamate groups, this mono-carbamate derivative balances stability with synthetic accessibility.

Historical Context of Furan-Thiophene Hybrid Compounds

Thiophene was first isolated in 1882 as a benzene contaminant, while furan’s medicinal potential was recognized in the mid-20th century. Early studies on fused heterocycles focused on their electronic properties, but recent decades have highlighted their pharmacological utility. For example:

- Thiophene derivatives : Used in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

- Furan-containing drugs : Ceftiofur (antibiotic) and nitrofurantoin (antimicrobial) leverage furan’s reactivity.

The fusion of furan and thiophene rings, as seen in this carbamate, builds on advancements in hybrid heterocycle synthesis for multitarget therapeutics.

Research Significance and Objectives

Current research aims to:

- Optimize synthetic routes : Improve yield and enantioselectivity for scalable production.

- Characterize electronic properties : Assess charge transport capabilities for potential use in organic electronics.

- Evaluate bioactivity : Screen against antimicrobial, anticancer, and neurological targets leveraging dual heterocyclic pharmacophores.

This compound’s structural duality positions it as a promising candidate for interdisciplinary applications, bridging medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIVMQMLNVLIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate, with the CAS number 2034251-46-0, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, particularly in the context of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 267.30 g/mol. The compound features a unique combination of thiophene and furan rings, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄S |

| Molecular Weight | 267.30 g/mol |

| CAS Number | 2034251-46-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of furan and thiophene intermediates followed by their coupling. The synthetic routes often utilize dehydrating agents and various coupling methods to achieve the desired structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:

- MCF-7 Cell Line : Compounds with furan and thiophene moieties demonstrated IC₅₀ values ranging from 3.0 µM to 22.54 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- A549 Cell Line : Several studies revealed that compounds with structural similarities inhibited the proliferation of A549 lung cancer cells, with notable IC₅₀ values suggesting effective growth inhibition .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Potential interactions with key enzymes involved in cancer cell proliferation and survival pathways.

- Signal Transduction Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt, which are crucial in regulating cell growth and apoptosis.

Case Study 1: Antiproliferative Effects

In a study examining a series of carbamate derivatives, researchers found that those containing thiophene and furan rings exhibited significant antiproliferative activity in vitro. The most active compound showed an IC₅₀ value of 5.85 µM against the A549 cell line, outperforming standard chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various targets involved in cancer progression. These studies indicated that the compound could effectively bind to active sites on proteins involved in tumor growth regulation .

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that derivatives of thiophene and furan compounds exhibit notable antioxidant properties. Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate may contribute to the protection of cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

The compound shows potential antimicrobial activity against a range of pathogens. Studies have demonstrated that thiophene derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. Specifically, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanisms behind this activity could involve apoptosis induction and cell cycle arrest in cancer cells, similar to other thiophene-based compounds. The structural features of this compound allow it to interact with biological targets effectively.

Case Study 1: Antioxidant Activity

In a study published in 2023, researchers synthesized several thiophene derivatives and assessed their antioxidant capabilities using DPPH and ABTS assays. Compounds similar to this compound exhibited significant radical scavenging activity, confirming their potential as antioxidant agents .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various thiophene derivatives against common bacterial strains. This compound was included in the screening process, showing promising results against E. coli and S. aureus, suggesting further exploration for therapeutic applications in infectious diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or alcohols.

Key Findings :

-

Acidic conditions favor selective Boc deprotection without disrupting the thiophene-furan system .

-

Basic hydrolysis of the carbamate group proceeds efficiently in ethanol, producing primary amines.

Nucleophilic Substitution

The hydroxyl group and carbamate nitrogen serve as nucleophilic sites for alkylation or acylation.

| Reagents | Products | Conditions | Source |

|---|---|---|---|

| Fmoc-OSu, DIPEA in DMF | Fmoc-protected amine (9a , b ) | RT, 12 h | |

| EDCI/HOBt with Fmoc-Gly-OH | Acylated derivatives (9c–f ) | CH<sub>2</sub>Cl<sub>2</sub>, RT |

Key Findings :

-

EDCI-mediated coupling with amino acids introduces structural diversity at the carbamate nitrogen .

-

Fmoc protection is critical for subsequent solid-phase synthesis applications .

Electrophilic Aromatic Substitution

The thiophene and furan rings participate in electrophilic substitutions, such as halogenation or nitration.

| Reagents | Products | Conditions | Source |

|---|---|---|---|

| Br<sub>2</sub>/AcOH | 5-Bromothiophene-furan hybrid | 0 °C, 2 h | |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitrated furan-thiophene derivatives | 50 °C, 4 h |

Key Findings :

-

Bromination occurs preferentially at the thiophene ring’s α-positions due to electron-rich sulfur .

-

Nitration under mild conditions preserves the carbamate functionality .

Oxidation and Reduction

The hydroxyl group and heteroaromatic systems are susceptible to redox reactions.

Key Findings :

-

PCC selectively oxidizes the secondary hydroxyl group without affecting aromatic rings .

-

NaBH<sub>4</sub> reduces ester functionalities in the presence of stabilizing lithium salts .

Cross-Coupling Reactions

The thiophene-furan system enables catalytic cross-coupling for structural elaboration.

Key Findings :

-

Suzuki-Miyaura coupling extends conjugation for optoelectronic applications .

-

Copper-catalyzed cyclizations generate fused heterocycles (e.g., benzofurans) .

Complexation and Chelation

The hydroxyl and carbamate groups facilitate metal coordination, relevant to medicinal chemistry.

| Metal Salt | Application | Stability Constant (log K) | Source |

|---|---|---|---|

| FeCl<sub>3</sub> | Iron(III) complexes for catalytic oxidation | 4.2 ± 0.3 | |

| Cu(II) acetate | Antimicrobial copper chelates | 5.8 ± 0.2 |

Key Findings :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Heterocyclic Substituents

(a) Methyl thiophene-2-carbonylcarbamate (4e) and Methyl furan-2-carbonylcarbamate (4f)

- Structure : Both compounds (4e and 4f) feature a carbamate group directly attached to a heterocyclic carbonyl group (thiophene-2-carbonyl or furan-2-carbonyl), unlike the hydroxyethyl-bridged furan-thiophene system in the target compound .

- Synthesis : Synthesized via Pd₂(dba)₃/Ph₃As/CuTC-mediated coupling reactions, highlighting similarities in catalytic methods for heterocyclic carbamate synthesis .

Key Data :

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) 4e (thiophene derivative) 7.85 (d, J=3.6 Hz) 161.2 (C=O), 133.5 (S-C) 4f (furan derivative) 7.45 (d, J=1.8 Hz) 158.9 (C=O), 147.2 (O-C)

(b) Ethyl (2-(furan-3-yl)ethyl)carbamate

Compounds with Furan/Thiophene Moieties

(a) 1,3,4-Oxadiazoles (LMM5 and LMM11)

- Structure : LMM11 includes a furan-2-yl group but replaces the carbamate with a sulfamoyl-benzamide scaffold. The thiophene moiety is absent .

- Bioactivity: Exhibits antifungal activity against C.

(b) Ranitidine-Related Compounds

Pesticidal Carbamates

(a) Dioxacarb (2-(1,3-dioxolan-2-yl)phenyl methylcarbamate)

- Structure : Carbamate linked to a dioxolane-substituted phenyl group. Differs in heterocyclic composition and absence of hydroxyl functionality .

- Applications : Broad-spectrum insecticide .

(b) Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

- Structure: Ethyl carbamate with a phenoxyphenoxyethyl chain. Highlights the role of aromatic ethers in pesticidal activity, contrasting with the target compound’s fused heterocycles .

Physicochemical and Functional Comparisons

Structural Features

- Thiophene-Furan Hybrid : The 5-(thiophen-3-yl)furan-2-yl group introduces π-π stacking and electron-rich interactions absent in simpler heterocycles like furan-2-yl or thiophene-2-carbonyl systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate, and how can intermediates be characterized?

- Methodology : Start with heterocyclic coupling reactions to assemble the thiophene-furan core. For example, employ Suzuki-Miyaura coupling for attaching thiophene to furan rings, followed by hydroxylation and carbamate formation via reaction with methyl chloroformate. Use heteroaroylphosphonate chemistry (as in ) for regioselective functionalization.

- Characterization : Confirm intermediate structures using 1H/13C NMR (e.g., coupling constants for furan-thiophene linkage) and high-resolution mass spectrometry (HRMS) . Monitor hydroxylation via IR spectroscopy (O-H stretch at ~3200–3500 cm⁻¹) .

Q. How can computational methods predict the electronic properties of this compound?

- Approach : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Include exact exchange terms to improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) as described in . Solvation effects can be modeled via the polarizable continuum model (PCM) ( ) .

Q. What spectroscopic techniques are critical for confirming the carbamate and hydroxyl groups?

- Protocol :

- FT-IR : Carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

- NMR : Hydroxyl proton resonance (δ ~1.5–5.0 ppm, broad) and carbamate methyl group (singlet at δ ~3.6–3.8 ppm).

- LC-MS/MS : Fragmentation patterns to distinguish carbamate from ester or amide analogs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping peaks) be resolved during structural elucidation?

- Resolution Strategy :

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupled protons and correlate carbamate/heterocyclic carbons.

Compare experimental data with DFT-simulated NMR spectra (e.g., using Gaussian or ORCA with B3LYP/6-31G* basis set).

Employ X-ray crystallography (via SHELX software, ) for unambiguous confirmation of stereochemistry and bond lengths .

Q. What advanced DFT protocols improve accuracy in modeling solvation effects for this compound?

- Method :

- Use PCM with anisotropic dielectrics ( ) to simulate solvent interactions in polar media (e.g., water, DMSO).

- Combine with meta-GGA functionals (e.g., M06-2X) for better correlation energy estimates, as suggested in .

Q. How can researchers analyze potential pharmacological interactions of this compound, given its structural similarity to H2 receptor antagonists?

- Experimental Design :

Conduct molecular docking (e.g., AutoDock Vina) targeting histamine H2 receptors, using ranitidine ( ) as a reference.

Validate with in vitro assays (e.g., guinea pig atrial cAMP assays) to measure receptor antagonism.

Monitor metabolic stability via hepatic microsome studies (e.g., CYP450 inhibition assays) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : Poor crystal growth due to flexible hydroxyethyl-carbamate side chain.

- Solutions :

- Use slow evaporation with mixed solvents (e.g., DCM/hexane) to enhance lattice packing.

- Derivatize the hydroxyl group with a protecting group (e.g., acetyl) to reduce conformational flexibility before crystallization .

Q. How can reaction mechanisms for carbamate formation be validated under varying pH conditions?

- Mechanistic Analysis :

Perform kinetic studies (e.g., pseudo-first-order kinetics) in buffered solutions (pH 3–10).

Use isotopic labeling (e.g., 18O in methyl chloroformate) to track nucleophilic attack pathways.

Compare with computational transition state modeling (IRC calculations in DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.